Esoxybutynin

Description

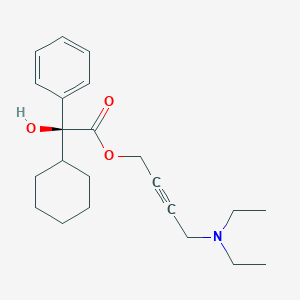

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQVNETUBQGFHX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317439 | |

| Record name | (S)-Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119618-22-3 | |

| Record name | (S)-Oxybutynin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119618-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esoxybutynin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Esoxybutynin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39EY4NVB8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Oxybutynin's Interaction with Muscarinic Receptors: A Technical Guide

This guide provides an in-depth technical exploration of the mechanism of action of (S)-Oxybutynin at muscarinic acetylcholine receptors (mAChRs). Designed for researchers, scientists, and drug development professionals, this document moves beyond introductory concepts to deliver a detailed analysis of stereospecific interactions, receptor subtype selectivity, downstream signaling implications, and the experimental methodologies crucial for elucidating these properties.

Section 1: The Principle of Stereochemistry in Oxybutynin's Pharmacology

Oxybutynin is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. This stereochemistry is fundamental to its pharmacological profile. The therapeutic and adverse effects of racemic oxybutynin are not equally distributed between the two enantiomers. The anticholinergic activity, which is central to its clinical efficacy in treating overactive bladder, resides predominantly in the (R)-enantiomer.[1] Conversely, (S)-Oxybutynin is characterized by significantly lower anticholinergic activity at clinically relevant doses.[1]

This stereoselective antagonism underscores the importance of considering the three-dimensional structure of both the drug molecule and its receptor binding pocket. The differential affinity of the enantiomers for muscarinic receptors is a direct consequence of the specific spatial arrangement of their constituent atoms, which dictates the stability and favorability of the drug-receptor complex.

Section 2: Muscarinic Receptor Subtype Selectivity Profile of (S)-Oxybutynin

While often described as having minimal anticholinergic effects, a quantitative understanding of (S)-Oxybutynin's interaction with the five human muscarinic receptor subtypes (M1-M5) is critical for a comprehensive pharmacological assessment. The primary mechanism of action for oxybutynin and its enantiomers is competitive antagonism of acetylcholine at these G-protein coupled receptors.[2][3]

Binding Affinity Profile

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. In these assays, the ability of a test compound (e.g., (S)-Oxybutynin) to displace a radiolabeled ligand from the receptor is measured, and the inhibitor constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Studies profiling the enantiomers of oxybutynin at cloned human muscarinic receptors have demonstrated that the (R)-enantiomers are consistently more potent than their corresponding (S)-enantiomers.[4] While specific Ki values for (S)-Oxybutynin across all five subtypes are not always readily available in comparative tables, the data from enantiomer-resolved studies indicate a significantly reduced affinity compared to both the (R)-isomer and the racemate. For context, the binding affinities for racemic oxybutynin highlight its non-selective nature, with potent activity at multiple subtypes, particularly M1 and M3.[1][2]

Table 1: Representative Binding Affinities (Ki, nM) of Racemic Oxybutynin for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 1.3 |

| M2 | 0.8 |

| M3 | 0.14 |

| M4 | 2.4 |

| M5 | 0.7 |

Data compiled from publicly available sources.[1] It is important to note that these values can vary between studies based on experimental conditions.

The significantly higher Ki values for (S)-Oxybutynin (often by a factor of 12 to 88-fold depending on the receptor subtype) explain its reduced anticholinergic effects.[2] This diminished affinity means that at therapeutic concentrations of racemic oxybutynin, the (S)-enantiomer occupies a much smaller fraction of muscarinic receptors compared to the (R)-enantiomer.

Section 3: Downstream Signaling Pathways and Functional Consequences

The interaction of (S)-Oxybutynin with muscarinic receptors, although weaker than its (R)-counterpart, is still antagonistic. This means it blocks the conformational change in the receptor that is normally induced by acetylcholine, thereby inhibiting the activation of downstream signaling cascades.

Muscarinic receptors couple to different families of G-proteins, leading to distinct cellular responses:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By acting as a competitive antagonist, (S)-Oxybutynin, to the extent that it binds, will inhibit these pathways. The functional consequence of this is a reduction in the physiological responses mediated by acetylcholine. For instance, the M3 receptor is the primary mediator of detrusor muscle contraction in the bladder.[2] Antagonism of this receptor leads to bladder relaxation, the desired therapeutic effect for overactive bladder.

Diagram 1: Muscarinic Receptor Signaling Pathways

Caption: Signaling pathways of muscarinic receptor subtypes.

Section 4: Experimental Protocols for Characterization

A thorough investigation of (S)-Oxybutynin's mechanism of action relies on robust in vitro assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the binding affinity (Ki) of (S)-Oxybutynin for a specific human muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1).

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5)

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

(S)-Oxybutynin stock solution (in DMSO)

-

Non-specific binding determinator: Atropine (10 µM)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet nuclei and debris.

-

Isolate the membrane fraction from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kd), and 100 µL of membrane suspension to each well.

-

Non-specific Binding: Add 50 µL of atropine solution, 50 µL of [³H]NMS, and 100 µL of membrane suspension.

-

Competitive Binding: Add 50 µL of varying concentrations of (S)-Oxybutynin, 50 µL of [³H]NMS, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of (S)-Oxybutynin.

-

Determine the IC₅₀ value (the concentration of (S)-Oxybutynin that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 2: Radioligand Binding Assay Workflow

Sources

- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]

- 4. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific synthesis of esoxybutynin hydrochloride

An In-Depth Technical Guide to the Stereospecific Synthesis of Esoxybutynin Hydrochloride

Introduction

Oxybutynin hydrochloride is a widely prescribed antimuscarinic agent for the management of overactive bladder, a condition characterized by urinary urgency and frequency.[1][2] The commercial drug is a racemic mixture of (R)- and (S)-enantiomers.[3] Extensive pharmacological studies have revealed that the therapeutic anticholinergic activity resides primarily in the (S)-enantiomer, known as esoxybutynin, while the (R)-enantiomer contributes more significantly to the undesirable side effects, such as dry mouth and blurred vision.[4][5] This disparity underscores the critical importance of developing a stereospecific synthesis to produce enantiomerically pure esoxybutynin, thereby optimizing the therapeutic window and improving patient tolerability.

This guide provides a comprehensive overview of a robust and efficient stereospecific synthesis of esoxybutynin hydrochloride. We will delve into the strategic disconnection of the target molecule, explore the state-of-the-art methodologies for establishing the key chiral center, and provide detailed experimental protocols suitable for researchers and drug development professionals. The causality behind experimental choices is emphasized to provide not just a procedure, but a field-proven insight into the synthesis.

Retrosynthetic Strategy

A logical retrosynthetic analysis of esoxybutynin hydrochloride reveals two primary building blocks. The core ester linkage can be disconnected to unveil the chiral carboxylic acid, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, and the achiral amino alcohol, 4-(diethylamino)but-2-yn-1-ol. The synthesis of the final hydrochloride salt is a trivial step from the free base.

The principal challenge and the focus of this guide lie in the enantioselective synthesis of the (S)-configured tertiary alcohol moiety within the carboxylic acid fragment.

Caption: Retrosynthetic analysis of esoxybutynin hydrochloride.

Part 1: Asymmetric Synthesis of the Chiral Acid Intermediate

The cornerstone of this synthesis is the creation of the (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate with high enantiopurity. While classical resolution of the racemate is an option, modern catalytic asymmetric methods are far more efficient and atom-economical.[6] We will focus on the catalytic enantioselective cyanosilylation of a prochiral ketone, a method noted for its high yield and excellent enantioselectivity.[1][7]

This transformation proceeds via the addition of trimethylsilyl cyanide (TMSCN) to cyclohexyl phenyl ketone, catalyzed by a chiral metal complex. Chiral gadolinium-based catalysts have proven particularly effective for this reaction, affording the corresponding (S)-cyanohydrin silyl ether with high enantiomeric excess.[1] The resulting cyanohydrin is then hydrolyzed under acidic conditions to yield the target carboxylic acid.

Caption: Pathway for the asymmetric synthesis of the key chiral acid.

Experimental Protocol: (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

Step 1: Catalytic Asymmetric Cyanosilylation [1]

-

To a flame-dried, argon-purged reaction flask, add cyclohexyl phenyl ketone (1.0 equiv.).

-

Dissolve the ketone in an appropriate anhydrous solvent (e.g., toluene).

-

Add the chiral gadolinium catalyst (e.g., 1 mol% Gd(O-iPr)3 with a chiral ligand) to the solution and stir for 15 minutes at room temperature.

-

Cool the reaction mixture to the optimized temperature (e.g., -40 °C to -78 °C).

-

Slowly add trimethylsilyl cyanide (TMSCN, 1.5 equiv.) dropwise over 30 minutes.

-

Stir the reaction at this temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-cyanohydrin trimethylsilyl ether. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to the Carboxylic Acid [1]

-

Dissolve the crude cyanohydrin from the previous step in a mixture of concentrated hydrochloric acid and an organic co-solvent like dioxane.

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The hydrolysis of both the silyl ether and the nitrile occurs concurrently.

-

Monitor the reaction for the formation of the carboxylic acid.

-

After completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting solid can be purified by recrystallization from a solvent system like toluene/heptane to afford pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Part 2: Synthesis of the Amino Alcohol Sidechain

The second key intermediate, 4-(diethylamino)but-2-yn-1-ol, is synthesized via a well-established Mannich reaction.[8][9] This reaction involves the aminoalkylation of a terminal alkyne, propargyl alcohol, using formaldehyde and a secondary amine, diethylamine. A copper salt is typically used as a catalyst.

Experimental Protocol: 4-(Diethylamino)but-2-yn-1-ol[9]

-

To a reaction vessel, add paraformaldehyde (1.05 equiv.), N,N-diethylamine (3.0 equiv.), and a catalytic amount of copper(II) acetate in a solvent such as 1,4-dioxane.

-

Heat the mixture to approximately 60-65 °C.

-

After stirring for 1-2 hours, slowly add propargyl alcohol (1.0 equiv.) to the reaction mixture.

-

Maintain the temperature and continue stirring for an additional 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue is purified by vacuum distillation to yield 4-(diethylamino)but-2-yn-1-ol as a clear oil.

Part 3: Final Coupling and Hydrochloride Salt Formation

With both key intermediates in hand, the final steps involve their coupling via esterification followed by conversion to the hydrochloride salt. A direct esterification using an activating agent for the carboxylic acid is a common and effective approach.[7][8]

Caption: Final coupling and salt formation steps.

Experimental Protocol: Esoxybutynin Hydrochloride

Step 1: Esterification [7]

-

Dissolve (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1.0 equiv.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.1 equiv.).

-

Slowly add an activating agent, such as isobutyl chloroformate (IBCF, 1.1 equiv.), and stir the mixture for 1-2 hours at 0 °C to form the mixed anhydride intermediate.

-

In a separate flask, dissolve 4-(diethylamino)but-2-yn-1-ol (1.0 equiv.) in the same anhydrous solvent.

-

Add the solution of the amino alcohol dropwise to the activated acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield crude esoxybutynin free base. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified esoxybutynin free base in a suitable solvent, such as anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by filtration.

-

Wash the solid with cold anhydrous ether and dry under vacuum to yield esoxybutynin hydrochloride.

Quantitative Data Summary

The success of a stereospecific synthesis is measured by the chemical yield and, most importantly, the enantiomeric excess (% ee) of the final product. The enantiopurity is determined by the key asymmetric step.

| Step | Product | Reported Yield | Enantiomeric Excess (% ee) | Reference |

| Asymmetric Cyanosilylation | (S)-Cyanohydrin | ~95% | >94% | [7] |

| Hydrolysis | (S)-Acid | ~85% | >99% (after recrystallization) | [1] |

| Overall Synthesis of (S)-Acid | (S)-Acid | ~80% | >99.5% | [1] |

Conclusion

The stereospecific synthesis of esoxybutynin hydrochloride is a well-defined process that hinges on the effective asymmetric synthesis of its chiral carboxylic acid intermediate. The catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone provides a highly efficient and scalable route to this key building block with excellent control of stereochemistry.[1][7] Subsequent coupling with the readily available 4-(diethylamino)but-2-yn-1-ol and final salt formation complete the synthesis. This approach avoids the inefficiencies of racemate resolution and delivers a final active pharmaceutical ingredient with a superior pharmacological profile, representing a significant advancement for therapeutic applications.

References

-

A Practical Synthesis of (S)-Oxybutynin. (2008). ResearchGate. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 868-881. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

-

Analogs of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. (1993). Journal of Medicinal Chemistry. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

-

Mitsunobu reaction. (n.d.). Wikipedia. [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health. [Link]

-

Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org. [Link]

- Crystalline oxybutynin and process for preparing the same. (2009).

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]

-

New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. (2014). PubMed. [Link]

-

4-(Diethylamino)-2-butyn-1-ol. (n.d.). PubChem. [Link]

-

An Updated Structure of Oxybutynin Hydrochloride. (2022). PubMed Central. [Link]

-

Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. (1993). PubMed. [Link]

-

Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. (2007). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Updated Structure of Oxybutynin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

The Stereoselective Pharmacology of Oxybutynin: A Technical Guide to its Enantiomers and Metabolites

Introduction: Chirality and the Clinical Implications for an Anticholinergic Agent

Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is a testament to the critical role of stereochemistry in pharmacology.[1][2][3] Marketed as a racemic mixture, it contains equal parts of its (R)- and (S)-enantiomers.[1] These non-superimposable mirror-image molecules, while chemically identical in many respects, exhibit profoundly different pharmacological activities and metabolic fates within the body. This guide provides an in-depth exploration of the distinct pharmacological profiles of oxybutynin's enantiomers and its primary active metabolite, N-desethyloxybutynin (DEO), offering a molecular-level understanding of its therapeutic efficacy and adverse effect profile. For drug development professionals and researchers, dissecting the contributions of each stereoisomer is paramount for optimizing therapeutic outcomes and informing the design of next-generation anticholinergic agents.

Pharmacodynamics: A Tale of Two Enantiomers

The therapeutic action of oxybutynin in OAB stems from its anticholinergic and antispasmodic properties, which relax the detrusor muscle of the bladder.[2][4] However, these effects are not equally distributed between the two enantiomers.

The Dominance of (R)-Oxybutynin in Antimuscarinic Activity

The antimuscarinic activity of racemic oxybutynin resides almost entirely in the (R)-enantiomer.[1][2][5][6] This stereoselectivity is evident across multiple muscarinic receptor subtypes. In vitro studies have consistently demonstrated that (R)-oxybutynin is significantly more potent than (S)-oxybutynin at M1, M2, and M3 muscarinic receptors.[5] In fact, the (S)-enantiomer is considered to have virtually no anticholinergic activity at clinically relevant doses.[6] Both (R)-oxybutynin and the racemate show a slight selectivity for M1 and M3 receptors over M2 receptors.[5]

The in vivo consequences of this stereoselectivity are profound. The (R)-enantiomer is the primary driver of the therapeutic effect on urinary bladder contractions.[5] Conversely, it is also the main contributor to the classic anticholinergic side effects, such as dry mouth (xerostomia) and blurred vision (mydriasis).[5]

Spasmolytic and Local Anesthetic Properties: A Non-Stereoselective Action

In addition to its anticholinergic effects, oxybutynin also possesses direct antispasmodic and local anesthetic properties.[1][4][6] Interestingly, these actions do not appear to be stereospecific.[6][7] This suggests a different mechanism of action for these effects, likely independent of muscarinic receptor blockade. While the antispasmodic effect is considerably weaker than its antimuscarinic action, it may still contribute to the overall therapeutic profile of the drug.[4][8]

The Critical Role of the Active Metabolite: N-desethyloxybutynin (DEO)

Upon oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the gut wall and liver.[1][3][9] This results in the formation of a major active metabolite, N-desethyloxybutynin (DEO).[1][8][10] DEO is not an inactive byproduct; it possesses pharmacological activity comparable to the parent compound and plays a significant role in both the therapeutic effects and the side-effect profile of oxybutynin.[2][10]

Like oxybutynin, DEO also exists as (R)- and (S)-enantiomers, and the (R)-enantiomer of DEO is the more potent anticholinergic.[10] In fact, some studies suggest that (R)-DEO may be even more potent than (R)-oxybutynin at certain muscarinic receptors.[10] DEO has been strongly implicated as a primary contributor to the anticholinergic side effects of oral oxybutynin, particularly dry mouth, due to its high affinity for muscarinic receptors in the salivary glands.[4][8]

Pharmacokinetics: The Impact of Formulation and Stereoselectivity

The route of administration significantly influences the pharmacokinetic profiles of oxybutynin enantiomers and their metabolites.

Oral vs. Transdermal Administration: Bypassing First-Pass Metabolism

Following oral administration of racemic oxybutynin, the plasma concentrations of the DEO metabolite often exceed those of the parent drug.[11][12] This is a direct consequence of extensive first-pass metabolism. The relative exposure to the different stereoisomers after an oral dose is typically R-DEO > S-DEO > S-OXY > R-OXY.[11][12]

In contrast, transdermal delivery of oxybutynin bypasses the gastrointestinal tract and the liver, leading to a significant reduction in first-pass metabolism.[11][12] This results in lower plasma concentrations of DEO and a higher ratio of parent drug to metabolite.[11][12] The pharmacokinetic profile for transdermal administration shows a different pattern of exposure: S-OXY > S-DEO > R-OXY > R-DEO.[11][12] This altered pharmacokinetic profile is the primary reason for the improved tolerability, particularly the reduced incidence of dry mouth, observed with transdermal oxybutynin formulations compared to oral immediate-release versions.[4][11][12]

Stereoselective Metabolism and Plasma Protein Binding

In vitro studies using human liver microsomes have shown that the metabolism of oxybutynin is stereoselective, with (R)-oxybutynin being eliminated slightly slower than (S)-oxybutynin.[9] The formation of DEO from the (R)-enantiomer is also slower than from the (S)-enantiomer.[9]

Plasma protein binding of oxybutynin enantiomers is also stereoselective. The unbound fraction of (R)-oxybutynin in plasma is nearly double that of (S)-oxybutynin.[9] Conversely, (R)-DEO is more extensively bound to plasma proteins than (S)-DEO.[9] These differences in protein binding can influence the distribution and availability of the active enantiomers at their target receptors.

Data Summary

Table 1: In Vitro Muscarinic Receptor Binding Affinities of Oxybutynin and DEO Enantiomers

| Compound | M1 Receptor Affinity | M2 Receptor Affinity | M3 Receptor Affinity |

| (R)-Oxybutynin | High | Moderate | High |

| (S)-Oxybutynin | Low | Low | Low |

| (R)-DEO | High | Moderate | High |

| (S)-DEO | Low | Low | Low |

This table provides a qualitative summary based on the finding that (R)-enantiomers are significantly more potent than (S)-enantiomers, and both (R)-OXY and (R)-DEO are potent at M1 and M3 receptors.[5][10]

Table 2: Relative Plasma Exposure (AUC) of Oxybutynin and DEO Enantiomers by Route of Administration

| Route of Administration | Relative AUC |

| Oral | R-DEO > S-DEO > S-OXY > R-OXY |

| Transdermal | S-OXY > S-DEO > R-OXY > R-DEO |

This table summarizes the findings from pharmacokinetic studies comparing oral and transdermal administration of racemic oxybutynin.[11][12]

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinities of oxybutynin and DEO enantiomers for M1, M2, and M3 muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human M1, M2, or M3 muscarinic receptors.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds (racemic oxybutynin, (R)-oxybutynin, (S)-oxybutynin, racemic DEO, (R)-DEO, and (S)-DEO).

-

Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the inhibitory constant (Ki) for each test compound by non-linear regression analysis of the competition binding data.

Protocol 2: In Vivo Cystometry in a Guinea Pig Model

Objective: To evaluate the in vivo efficacy of oxybutynin enantiomers on bladder function.

Methodology:

-

Animal Preparation: Anesthetize female guinea pigs and catheterize the bladder for saline infusion and pressure measurement.

-

Drug Administration: Administer racemic oxybutynin, (R)-oxybutynin, or (S)-oxybutynin intravenously or subcutaneously.

-

Cystometry: Infuse saline into the bladder at a constant rate and record the intravesical pressure.

-

Parameter Measurement: Measure key cystometric parameters, including bladder capacity, micturition pressure, and the frequency of bladder contractions.

-

Data Analysis: Compare the effects of the different enantiomers on the measured cystometric parameters to determine their relative in vivo potency.

Visualizations

Caption: Metabolic fate of oxybutynin via oral vs. transdermal routes.

Caption: Workflow for in vitro and in vivo pharmacological characterization.

Conclusion

The pharmacological profile of oxybutynin is a clear example of the importance of stereochemistry in drug action and metabolism. The therapeutic efficacy and anticholinergic side effects are predominantly mediated by the (R)-enantiomer and its active metabolite, (R)-DEO. The (S)-enantiomer, on the other hand, is largely inactive from an anticholinergic perspective. Understanding these stereoselective differences has been instrumental in the development of alternative formulations, such as transdermal patches, which aim to minimize the formation of the problematic DEO metabolite, thereby improving the tolerability of this effective OAB therapy. For future drug development, a focus on stereochemically pure compounds may offer a pathway to agents with enhanced efficacy and a more favorable side-effect profile.

References

-

Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567. [Link]

-

Zobrist, R. H., Schmid, B., O'Connor, K. T., Boyle, J., & D'Souza, M. J. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical Research, 18(7), 1029–1034. [Link]

-

Wikipedia. (n.d.). Oxybutynin. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Waring, W. S., & McDowell, S. (2006). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1163–1166. [Link]

-

Zobrist, R. H., Schmid, B., O'Connor, K. T., Boyle, J., & D'Souza, M. J. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. [Link]

-

Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 1–8. [Link]

-

Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved January 12, 2026, from [Link]

-

Mizushima, H., Suzuki, M., & Uesawa, Y. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica; the Fate of Foreign Compounds in Biological Systems, 37(2), 190–202. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 865-882. [Link]

-

Ghossein, N., & Kang, M. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]

-

Yarker, Y. E., & Goa, K. L. (1995). Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & Aging, 6(3), 243–262. [Link]

-

Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]

-

Waring, W. S., & McDowell, S. (2006). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. ResearchGate. [Link]

-

Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. Semantic Scholar. [Link]

-

U.S. Food and Drug Administration. (n.d.). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic Profiles of Oxybutynin Formulations. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxybutynin. In PubChem. Retrieved January 12, 2026, from [Link]

-

Kachur, J. F., Peterson, J. S., Carter, J. P., Rzeszotarski, W. J., & Noronha-Blob, L. (1988). R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 867–872. [Link]

-

Mizushima, H., Suzuki, M., & Uesawa, Y. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2012). NDA 202211 Review. [Link]

-

Dr.Oracle. (2025, August 1). What are the differences between oxybutynin (Ditropan) extended release and immediate release formulations?. Dr.Oracle. [Link]

Sources

- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxybutynin - Wikipedia [en.wikipedia.org]

- 7. R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]

- 9. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Esoxybutynin: Chemical Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of esoxybutynin, the (S)-enantiomer of the widely used anticholinergic drug oxybutynin. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and pharmacological characteristics of esoxybutynin, contrasting it with its enantiomer and the racemic mixture. We will explore its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and the analytical methodologies crucial for its study.

Chemical Identity and Physicochemical Properties

Oxybutynin is a chiral molecule, and its therapeutic and pharmacological properties are intrinsically linked to its stereochemistry. It is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] Esoxybutynin is the specific (S)-enantiomer.[3][4]

Chemical Structure and Nomenclature

The core structure of esoxybutynin consists of a cyclohexylphenylglycolic acid moiety ester-linked to a 4-(diethylamino)but-2-yn-1-ol chain. The chirality arises from the quaternary carbon atom bonded to the cyclohexyl group, the phenyl group, a hydroxyl group, and the carboxyl group of the ester.

-

IUPAC Name: 4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate[3]

-

CAS Number: 119618-22-3[3]

-

Synonyms: (S)-Oxybutynin[3]

Physicochemical Properties

Understanding the physicochemical properties of a drug substance is fundamental for formulation development and pharmacokinetic analysis. The properties of oxybutynin (racemate) are well-documented and provide a strong basis for understanding esoxybutynin.

| Property | Value | Source |

| Molecular Weight | 357.5 g/mol | [1][3] |

| pKa | 8.04 | [5][6] |

| LogP (octanol/water) | 4.3 | [1] |

| Water Solubility | 0.012 mg/mL (free base, pH >9.6) | [5][6] |

| Physical Description | White crystalline solid (for oxybutynin HCl) | [7] |

Pharmacology and Mechanism of Action

The pharmacological activity of racemic oxybutynin is complex, involving multiple mechanisms. However, the primary and most clinically relevant action is its antagonism of muscarinic acetylcholine receptors.[8][9] A critical finding in the pharmacology of oxybutynin is that its activity is stereospecific.

Muscarinic Receptor Antagonism: The Role of Stereochemistry

Oxybutynin is a non-selective muscarinic receptor antagonist, meaning it binds to multiple receptor subtypes (M1-M5).[8] Its therapeutic effect in treating overactive bladder stems from the blockade of M3 receptors on the detrusor (bladder) smooth muscle, which inhibits the action of acetylcholine, leading to muscle relaxation and increased bladder capacity.[9][10]

Crucially, this antimuscarinic activity resides predominantly in the (R)-enantiomer.[2][11] In contrast, esoxybutynin ((S)-enantiomer) exhibits virtually no anticholinergic activity at clinically relevant doses.[2][3] This stereoselectivity is a key consideration in drug development, as isolating the active enantiomer can sometimes offer a better therapeutic window. However, in the case of oxybutynin, the (R)-enantiomer alone has not demonstrated superior clinical benefit over the racemate.[2]

Other Pharmacological Activities

Beyond its anticholinergic effects, oxybutynin also possesses direct antispasmodic properties on smooth muscle, acts as a calcium channel blocker, and has local anesthetic effects.[1][3][12] These actions are not considered stereospecific and are therefore shared by both esoxybutynin and its (R)-enantiomer.[2] The antispasmodic effect is attributed to direct muscle relaxation, independent of its anticholinergic action.[7][13]

Caption: Cholinergic signaling at the detrusor muscle and enantiomer-specific antagonism.

Pharmacokinetics and Metabolism

The metabolism of oxybutynin is extensive and primarily occurs via the cytochrome P450 system, leading to significant first-pass metabolism after oral administration.[1][14]

Metabolic Pathway

The primary metabolic pathway for oxybutynin is N-deethylation, catalyzed predominantly by the CYP3A4 enzyme in the liver and gut wall.[14][15][16] This reaction produces the major active metabolite, N-desethyloxybutynin (DEO) .[1][15] DEO is also pharmacologically active, possessing significant antimuscarinic activity, and its plasma concentrations can be substantially higher than the parent drug.[16][17][18] Another major, but inactive, metabolite is phenylcyclohexylglycolic acid, formed through hydrolysis of the ester bond.[1][8]

While studies often focus on the racemate, it is understood that both enantiomers undergo this metabolic transformation. The high variability in plasma concentrations of oxybutynin among individuals is partly attributed to genetic polymorphisms and varying activity levels of CYP3A4.[19]

Caption: Primary metabolic pathways of Oxybutynin.

Synthetic Chemistry

The synthesis of oxybutynin is a convergent process that typically involves the coupling of two key intermediates. Obtaining the enantiomerically pure esoxybutynin requires either an asymmetric synthesis approach or the resolution of the racemic mixture.

General Synthetic Strategy

A common route involves:

-

Preparation of the Acid Moiety: Synthesizing racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This can be achieved via a Grignard reaction between a phenylglyoxylic acid ester and bromocyclohexane.[4]

-

Preparation of the Alcohol Moiety: Synthesizing 4-(diethylamino)but-2-yn-1-ol, typically through a Mannich reaction involving propargyl alcohol, formaldehyde, and diethylamine.[4]

-

Coupling: Esterification or transesterification of the acid and alcohol moieties to form racemic oxybutynin.[4]

To produce esoxybutynin, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is required. This can be obtained by resolving the racemic acid, for instance, by forming diastereomeric salts with a chiral amine.[20] This enantiomerically pure acid is then coupled with the butynyl alcohol derivative to yield esoxybutynin.[4]

Caption: General workflow for the asymmetric synthesis of Esoxybutynin.

Analytical and Experimental Protocols

The accurate quantification and characterization of esoxybutynin require robust analytical methods and well-defined experimental protocols.

Protocol: Quantification of Esoxybutynin in Plasma via LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity, specificity, and throughput. This method allows for the precise measurement of esoxybutynin, distinguishing it from its metabolite DEO.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a deuterated analog of esoxybutynin like (S)-Oxybutynin-d10).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Esoxybutynin: Q1: 358.2 m/z → Q3: 142.1 m/z

-

Internal Standard ((S)-Oxybutynin-d10): Q1: 368.3 m/z → Q3: 142.1 m/z

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Validation:

-

The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines to ensure data integrity.

-

Protocol: In-Vitro Muscarinic Receptor Binding Assay

Rationale: A radioligand binding assay is a fundamental technique to determine the affinity of a compound for a specific receptor. This protocol, based on established methodologies, allows for the characterization of esoxybutynin's binding to muscarinic receptors.[21]

Methodology:

-

Membrane Preparation:

-

Harvest tissue or cells expressing the target muscarinic receptor subtype (e.g., human bladder detrusor tissue or CHO cells transfected with human M3 receptors).[21]

-

Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Sodium Phosphate).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

50 µL of membrane preparation (containing a defined amount of protein).

-

25 µL of a radioligand, such as [³H]N-methylscopolamine ([³H]NMS), at a concentration near its Kd.[18]

-

25 µL of varying concentrations of esoxybutynin (the competitor).

-

For total binding, add 25 µL of buffer instead of the competitor.

-

For non-specific binding, add 25 µL of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

-

Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[21]

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Count the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of esoxybutynin.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of esoxybutynin that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive muscarinic receptor binding assay.

Conclusion

Esoxybutynin, the (S)-enantiomer of oxybutynin, represents a fascinating case study in stereopharmacology. While sharing the same chemical formula and non-stereospecific properties like calcium channel blockade with its (R)-enantiomer, it is largely devoid of the anticholinergic activity that defines the therapeutic use of racemic oxybutynin. This distinction underscores the importance of chiral separation and analysis in drug development. The methodologies outlined in this guide, from chemical synthesis and physicochemical characterization to advanced pharmacological and bioanalytical protocols, provide a framework for the comprehensive scientific investigation of esoxybutynin and related compounds.

References

-

Esoxybutynin | C22H31NO3 | CID 206530 - PubChem. National Center for Biotechnology Information. [Link]

-

The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed. National Library of Medicine. [Link]

-

In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed. National Library of Medicine. [Link]

-

Oxybutynin | C22H31NO3 | CID 4634 - PubChem. National Center for Biotechnology Information. [Link]

-

Oxybutynin | C22H31NO3 | CID 4634 - PubChem. National Center for Biotechnology Information. [Link]

-

Oxybutynin - Wikipedia. Wikimedia Foundation. [Link]

-

OXYBUTYNIN - precisionFDA. U.S. Food and Drug Administration. [Link]

-

Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed. National Library of Medicine. [Link]

-

Oxybutynin-an anticholinergic medication used to relieve urinary and bladder difficulties. GlobalRPH. [Link]

-

Esoxybutynin, (S)-Oxybutynin - All About Drugs. All About Drugs. [Link]

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. MDPI. [Link]

-

Oxybutynin. Römpp. [Link]

-

Oxybutynin: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]

-

Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Oxybutynin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]

-

Oxybutynin - bionity.com. Bionity.com. [Link]

-

oxybutynin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

G04BD04 - Oxybutynin - Acute Porphyria Drugs. The Drug Database for Acute Porphyria. [Link]

-

What is the mechanism of action of oxybutynin? - Dr.Oracle. Dr.Oracle. [Link]

-

The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers | Request PDF - ResearchGate. ResearchGate. [Link]

-

A study of the anticholinergic and antispasmodic activity of oxybutynin (Ditropan) on rabbit detrusor - PubMed. National Library of Medicine. [Link]

-

Chemical structure of oxybutynin hydrochloride - ResearchGate. ResearchGate. [Link]

-

Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed. National Library of Medicine. [Link]

-

Physico-chemical properties of oxybutynin - Semantic Scholar. Semantic Scholar. [Link]

-

COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. International Continence Society. [Link]

-

In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin - PubMed. National Library of Medicine. [Link]

-

Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds - PubMed. National Library of Medicine. [Link]

-

Oxybutynin - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

-

A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PubMed Central. National Library of Medicine. [Link]

-

Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome - NIH. National Library of Medicine. [Link]

-

The pharmacokinetics of oxybutynin in man - Semantic Scholar. Semantic Scholar. [Link]

-

Oxybutynin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

-

Oxybutynin Hydrochloride | C22H32ClNO3 | CID 91505 - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxybutynin - Wikipedia [en.wikipedia.org]

- 3. Esoxybutynin | C22H31NO3 | CID 206530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations | MDPI [mdpi.com]

- 5. Oxybutynin [drugfuture.com]

- 6. Physico-chemical properties of oxybutynin | Semantic Scholar [semanticscholar.org]

- 7. drugs.com [drugs.com]

- 8. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]

- 9. Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. droracle.ai [droracle.ai]

- 11. ichapps.com [ichapps.com]

- 12. Oxybutynin [bionity.com]

- 13. A study of the anticholinergic and antispasmodic activity of oxybutynin (Ditropan) on rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The pharmacokinetics of oxybutynin in man | Semantic Scholar [semanticscholar.org]

- 20. Esoxybutynin, (S)-Oxybutynin – All About Drugs [allfordrugs.com]

- 21. ics.org [ics.org]

The Stereochemical Nuances of Oxybutynin: A Technical Guide to the Racemate and Its Enantiomers

Abstract

Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. This technical guide provides an in-depth exploration of the stereopharmacology of oxybutynin, dissecting the distinct pharmacological profiles of the racemate and its individual enantiomers. We will delve into the mechanistic underpinnings of their actions on muscarinic receptors, their differential metabolism, and the resulting clinical implications for efficacy and tolerability. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the chemical, pharmacological, and clinical disparities between racemic oxybutynin and its stereoisomers, and the scientific rationale for the continued use of the racemic mixture in clinical practice.

Introduction: The Significance of Chirality in Oxybutynin's Therapeutic Action

Oxybutynin is a synthetic tertiary amine that exerts its therapeutic effects through a dual mechanism: as a competitive antagonist of acetylcholine at muscarinic receptors and as a direct antispasmodic agent on smooth muscle.[1][2] It is the anticholinergic activity that is primarily responsible for its efficacy in treating the symptoms of OAB, namely urinary urgency, frequency, and urge incontinence. The oxybutynin molecule possesses a single chiral center, and therefore exists as two enantiomers: (R)-oxybutynin and (S)-oxybutynin.[3][4] In commercially available formulations, oxybutynin is administered as a racemic mixture, containing equal amounts of both enantiomers.[1]

The spatial arrangement of atoms in enantiomers can lead to significant differences in their interaction with chiral biological targets, such as receptors and enzymes. This guide will elucidate how the stereochemistry of oxybutynin profoundly influences its pharmacodynamic and pharmacokinetic properties, ultimately impacting its clinical profile.

Diagram 1: Chemical Structure of Oxybutynin Enantiomers

A visual representation of the three-dimensional structures of (R)- and (S)-oxybutynin would be depicted here, highlighting the chiral center.

Stereoselective Pharmacodynamics: Unraveling the Enantiomers' Distinct Activities

The therapeutic and adverse effects of oxybutynin are intrinsically linked to its interaction with muscarinic acetylcholine receptors (mAChRs), of which five subtypes (M1-M5) have been identified. The M2 and M3 subtypes are the predominant muscarinic receptors in the bladder, with M3 receptors primarily mediating detrusor muscle contraction.[2]

Antimuscarinic Activity: The Dominance of the (R)-Enantiomer

A substantial body of evidence demonstrates that the anticholinergic activity of racemic oxybutynin resides almost exclusively in the (R)-enantiomer.[1][5] In vitro studies have consistently shown that (R)-oxybutynin is significantly more potent than (S)-oxybutynin in antagonizing muscarinic receptor-mediated responses.[5]

Functional studies on isolated guinea pig bladder detrusor muscle have provided quantitative insights into this stereoselectivity. The antimuscarinic activity, measured as the ability to competitively antagonize carbachol-induced contractions, is markedly different between the enantiomers. The pA2 value, a measure of antagonist potency, is significantly higher for the (R)-enantiomer compared to the (S)-enantiomer.

Table 1: Antimuscarinic and Antispasmodic Activity of Oxybutynin Enantiomers and Racemate

| Compound | Antimuscarinic Activity (pA2 value) in Guinea Pig Bladder | Antispasmodic Activity (IC50, µM) against K+-induced contractions |

| (R)-Oxybutynin | 8.80 ± 0.27 | 2.22 - 5.68 |

| (S)-Oxybutynin | 7.09 ± 0.13 | 2.22 - 5.68 |

| Racemic Oxybutynin | 8.91 ± 0.20 | 2.22 - 5.68 |

Data sourced from[6].

The binding affinities of racemic oxybutynin for the five human muscarinic receptor subtypes have been determined, showing a high affinity for the M3 subtype, which is consistent with its therapeutic action in the bladder.

Table 2: Binding Affinities (Ki, nM) of Racemic Oxybutynin for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 1.3 |

| M2 | 0.8 |

| M3 | 0.14 |

| M4 | 2.4 |

| M5 | 0.7 |

Data sourced from[7].

Antispasmodic and Other Activities: A Lack of Stereoselectivity

In contrast to its anticholinergic effects, the direct smooth muscle relaxant (antispasmodic) and local anesthetic properties of oxybutynin do not exhibit stereoselectivity.[8] Studies have shown that both (R)- and (S)-oxybutynin are equipotent in inhibiting contractions induced by potassium chloride, which acts independently of muscarinic receptors.[6] This suggests that the spasmolytic action of oxybutynin is not dependent on the chiral configuration of the molecule.

Diagram 2: Mechanism of Action of Oxybutynin Enantiomers

This diagram illustrates the differential effects of (R)- and (S)-oxybutynin on muscarinic receptor blockade and their similar direct spasmolytic effects on detrusor smooth muscle.

Stereoselective Pharmacokinetics and Metabolism: The Role of N-Desethyloxybutynin

The pharmacokinetic profile of oxybutynin is characterized by extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver and gut wall.[1] This metabolic process is also stereoselective and leads to the formation of an active metabolite, N-desethyloxybutynin (DEO).[9]

DEO itself is chiral and contributes significantly to both the therapeutic and adverse effects of oxybutynin. In fact, DEO has been implicated as a major contributor to the most common side effect of oral oxybutynin therapy: dry mouth (xerostomia).[10] This is due to its high affinity for muscarinic receptors in the salivary glands.

Following oral administration of racemic oxybutynin, the plasma concentrations of the (S)-enantiomers of both oxybutynin and DEO are generally higher than their corresponding (R)-enantiomers.[9] However, it is the potent anticholinergic activity of (R)-DEO that is of greater clinical significance in terms of side effects.

Clinical Implications: Why the Racemate Prevails

Given that the (R)-enantiomer is responsible for the desired anticholinergic effects, while the (S)-enantiomer has minimal anticholinergic activity but contributes to the overall drug load, the development of a single-enantiomer formulation of (R)-oxybutynin would seem a logical step to improve the therapeutic index. However, clinical reality is more complex.

Studies have indicated that (R)-oxybutynin alone may not offer a significant clinical advantage over the racemic mixture in terms of its therapeutic and side effect profile.[5] The rationale for the continued use of racemic oxybutynin is multifactorial:

-

Efficacy of the Racemate: Racemic oxybutynin has a long-standing and well-established record of efficacy and safety in the treatment of OAB.[1]

-

Contribution of (S)-Oxybutynin to Spasmolytic Effects: Although weaker than its anticholinergic action, the non-stereoselective spasmolytic effect of oxybutynin may contribute to its overall therapeutic benefit, and the (S)-enantiomer contributes equally to this effect.[3][6]

-

Lack of Clear Clinical Superiority of (R)-Oxybutynin: To date, clinical trials have not demonstrated a compelling enough improvement in the risk-benefit profile of (R)-oxybutynin to justify the extensive development and regulatory process required for a new single-enantiomer drug.[3][11]

-

Metabolic Complexity: The stereoselective metabolism to the active metabolite DEO further complicates the picture. Simply administering the (R)-enantiomer of the parent drug does not eliminate the formation of the active (R)-DEO metabolite, which is a major contributor to side effects.

Experimental Protocols

Chiral Separation of Oxybutynin Enantiomers by HPLC

Objective: To resolve and quantify the (R)- and (S)-enantiomers of oxybutynin from a racemic mixture or biological matrix.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): An amylose-based CSP, such as Amycoat [tris-(3,5-dimethylphenyl carbamate)] column (150 x 4.6 mm), is effective for this separation.[5]

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The mobile phase composition may require optimization depending on the specific column and system.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Detection: UV detection at 225 nm.[5]

-

Sample Preparation:

-

For standards, dissolve racemic oxybutynin in the mobile phase.

-

For biological samples (e.g., plasma), a liquid-liquid or solid-phase extraction is necessary to remove interfering substances.

-

-

System Suitability:

-

Inject a standard solution of racemic oxybutynin to ensure adequate resolution between the two enantiomer peaks (Resolution factor > 1.5).

-

Evaluate peak symmetry and retention time reproducibility.

-

-

Analysis: Inject the prepared samples and quantify the peak areas of the (R)- and (S)-enantiomers against a calibration curve prepared with known concentrations of the individual enantiomers or the racemate.

Diagram 3: Experimental Workflow for Chiral HPLC Separation

This diagram outlines the key steps involved in the chiral separation of oxybutynin enantiomers using HPLC.

In Vitro Assessment of Anticholinergic Activity on Isolated Bladder Tissue

Objective: To determine the functional anticholinergic potency (pA2 value) of oxybutynin enantiomers.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., guinea pig) in accordance with institutional guidelines.

-

Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

-

Dissect longitudinal strips of the detrusor muscle.

-

-

Organ Bath Setup:

-

Mount the detrusor strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Connect the strips to isometric force transducers to record muscle tension.

-

-

Experimental Procedure:

-

Allow the tissues to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a known concentration of the antagonist ((R)-, (S)-, or racemic oxybutynin) for a set period.

-

Generate a second cumulative concentration-response curve to carbachol in the presence of the antagonist.

-

Repeat this process with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the concentration-response curves for carbachol in the absence and presence of the antagonist.

-

Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

-

Conclusion and Future Perspectives

The study of racemic oxybutynin and its enantiomers provides a classic example of the importance of stereochemistry in drug action. The (R)-enantiomer is the primary driver of the desired anticholinergic effects in the bladder, while both enantiomers contribute to the antispasmodic activity. The complex interplay of stereoselective pharmacology and metabolism, particularly the role of the active metabolite N-desethyloxybutynin, has led to the continued clinical use of the racemic mixture.

Future research in this area could focus on the development of novel delivery systems that optimize the pharmacokinetic profile of racemic oxybutynin to minimize the formation of DEO, thereby improving tolerability while maintaining efficacy. Furthermore, a more detailed characterization of the binding affinities of the individual enantiomers of both oxybutynin and DEO at all five human muscarinic receptor subtypes could provide a more complete understanding of their pharmacological profiles and potentially identify new avenues for therapeutic intervention in overactive bladder and other conditions involving muscarinic receptor dysfunction.

References

-

Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of urology, 157(3), 1093–1097. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 865-882. [Link]

-

Kachur, J. F., Peterson, J. S., Carter, J. P., Rorer, D. K., & Noronha-Blob, L. (1992). Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline. The Journal of pharmacology and experimental therapeutics, 262(2), 596–601. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

-

Anderson, G. F., & Fredericks, C. M. (1977). Characterization of the oxybutynin antagonism of drug-induced spasms in detrusor. Pharmacology, 15(1), 31–39. [Link]

-

Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fry, C. H., ... & Wein, A. J. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British journal of pharmacology, 147(S2), S16-S26. [Link]

-

McCrery, R. J., & Appell, R. A. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and clinical risk management, 2(1), 19–24. [Link]

-

Gillespie, J. I., Marker, C. L., & Uvin, P. (2006). Comparison of receptor binding characteristics of commonly used muscarinic antagonists in human bladder detrusor and mucosa. Neurourology and urodynamics, 25(2), 167–173. [Link]

-

Noronha-Blob, L., & Kachur, J. F. (1988). R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. The Journal of pharmacology and experimental therapeutics, 247(3), 867–872. [Link]

-

Fredericks, C. M., Anderson, G. F., & Kreulen, D. L. (1977). Characterization of the Oxybutynin Antagonism of Drug-Induced Spasms in Detrusor. Pharmacology, 15(1), 31-39. [Link]

-

Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in urology, 12(1), 1–9. [Link]

-

Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of pharmacology and experimental therapeutics, 256(2), 562–567. [Link]

-

Zobrist, R. H., Schmid, J., & Sanders, S. W. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Journal of clinical pharmacology, 41(6), 644–651. [Link]

-

Masumoto, S., Suzuki, M., & Kanai, M. (2002). A Practical Synthesis of (S)-Oxybutynin. Tetrahedron Letters, 43(48), 8647-8651. [Link]

-

Zobrist, R. H., et al. (2001). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & medicinal chemistry letters, 11(11), 1347-1350. [Link]

- CZ296056B6. (2005). Process for preparing oxybutynin.

-

Kondo, S., Morita, T., & Tashima, K. (1991). In Vitro Intravesical Instillation of Anticholinergic, Antispasmodic and Calcium Blocking Agents to Decrease Bladder Contractility. Urologia Internationalis, 47(Suppl. 1), 36-38. [Link]

-

D'Agostino, G., Aleixo, M. G. P., & Macedo, L. G. M. (2006). Transdermal oxybutynin in the treatment of pediatric overactive bladder. International braz j urol, 32, 331-340. [Link]

-

Appell, R. A. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 2(1), 19. [Link]

-

Levin, R. M., & Wein, A. J. (1985). Comparison of calcium antagonist properties of antispasmotic agents. The Journal of urology, 134(2), 399–401. [Link]

-

de Groat, W. C., & Yoshimura, N. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of visualized experiments : JoVE, (90), 51737. [Link]

-

Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. ResearchGate. [Link]

-

Kennelly, M. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Semantic Scholar. [Link]

-

Ukai, T., et al. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Sellers, D. J., et al. (2017). Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. Advances in physiology education, 41(3), 447-453. [Link]

-

Dmochowski, R. R. (2005). Improving the tolerability of anticholinergic agents in the treatment of overactive bladder. Drugs, 65(Suppl 1), 25-36. [Link]

Sources

- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brazjurol.com.br [brazjurol.com.br]

- 3. mdpi.com [mdpi.com]

- 4. ics.org [ics.org]

- 5. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]